AZ3451

Description

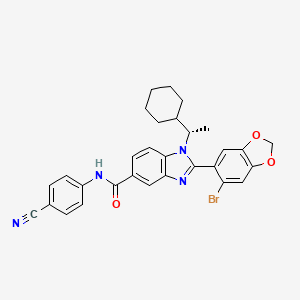

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAOGFGHTPYADT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of AZ3451?

An In-depth Technical Guide to the Mechanism of Action of AZ3451

Introduction

This compound is a potent, small-molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases, including osteoarthritis and oral cancer pain.[1][2][3] This technical guide provides a detailed overview of the molecular mechanism of action of this compound, its effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Allosteric Modulation of PAR2

This compound functions as a negative allosteric modulator of PAR2.[4][5] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous agonist), this compound binds to a remote, hydrophobic allosteric site. This binding pocket is located outside the receptor's helical bundle, within the cell membrane.

The binding of this compound to this allosteric site induces a conformational change in the receptor that prevents the structural rearrangements necessary for its activation and subsequent signaling, even in the presence of an agonist. This non-competitive mechanism effectively inhibits PAR2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

AZ3451: A Negative Allosteric Modulator of Protease-Activated Receptor 2 (PAR2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ3451, a potent and selective negative allosteric modulator (NAM) of Protease-Activated Receptor 2 (PAR2). This compound has emerged as a critical tool for investigating the physiological and pathological roles of PAR2 and as a potential therapeutic agent for a range of inflammatory and pain-related disorders. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to PAR2 and the Role of this compound

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cellular processes.[1][2][3] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[4][5]

This compound is a small molecule antagonist that binds to a remote allosteric site on the PAR2 receptor, distinct from the orthosteric binding site of the tethered ligand. This binding prevents the conformational changes necessary for receptor activation and subsequent signaling. As a negative allosteric modulator, this compound offers a distinct mechanism of inhibition that can provide advantages in terms of selectivity and in vivo efficacy.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized across various in vitro functional assays. The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity in different signaling pathways.

| Assay Type | Parameter | Value | Cell Line | Agonist | Reference |

| Calcium (Ca²⁺) Mobilization | pIC₅₀ | 8.6 ± 0.1 | CHO-hPAR2 | SLIGRL-NH₂ | |

| Calcium (Ca²⁺) Mobilization | IC₅₀ | 23 nM | Not Specified | Not Specified | |

| IP1 Production | pIC₅₀ | 7.65 ± 0.02 | CHO-hPAR2 | SLIGRL-NH₂ | |

| ERK1/2 Phosphorylation | pIC₅₀ | 6.44 ± 0.03 | CHO-hPAR2 | 2f-LIGRLO-NH₂ | |

| β-arrestin-2 Recruitment | pIC₅₀ | 7.06 ± 0.04 | CHO-hPAR2 | 2f-LIGRLO-NH₂ | |

| Radioligand Binding (Competition) | pKᵢ | 6.9 ± 0.2 | CHO-hPAR2 | 2f-LIGRLO-NH₂ (fluorescent derivative) | |

| Radioligand Binding (Competition) | pKᵢ | 7.9 ± 0.1 | HEKexpi293F membranes expressing hPAR2 | ³H-acetylated-GB110 |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects by modulating key downstream signaling cascades initiated by PAR2 activation. Upon activation, PAR2 couples to G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. PAR2 activation also triggers G protein-independent pathways involving β-arrestin, and activates mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.

This compound has been shown to effectively attenuate these signaling pathways. In chondrocytes, this compound suppresses the IL-1β-induced activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, highlighting its anti-inflammatory potential.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gαq/11-mediated signaling.

-

Cell Culture: CHO cells stably expressing human PAR2 (CHO-hPAR2) are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation and Detection: A PAR2 agonist (e.g., SLIGRL-NH₂) is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The antagonist effect of this compound is quantified by determining the IC₅₀ value from the concentration-response curves.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture and Starvation: CHO-hPAR2 cells are seeded in 96-well plates and serum-starved to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are pre-treated with different concentrations of this compound.

-

Agonist Stimulation: Cells are stimulated with a PAR2 agonist (e.g., 2f-LIGRLO-NH₂) for a specified time.

-

Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 are measured using methods such as Western blotting or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The inhibitory effect of this compound is determined by calculating the pIC₅₀ from the dose-response inhibition curves.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in G protein-independent signaling and receptor desensitization.

-

Cell Line: A cell line engineered to express PAR2 fused to a component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component is used.

-

Compound Incubation: Cells are incubated with various concentrations of this compound.

-

Agonist Addition: A PAR2 agonist (e.g., 2f-LIGRLO-NH₂) is added to initiate receptor activation and β-arrestin recruitment.

-

Signal Detection: The recruitment of β-arrestin brings the two reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The pIC₅₀ value for this compound is calculated from the resulting concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the PAR2 receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing PAR2 (e.g., HEKexpi293F cells).

-

Binding Reaction: The membranes are incubated with a radiolabeled PAR2 ligand (e.g., ³H-acetylated-GB110) and varying concentrations of unlabeled this compound.

-

Separation and Counting: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Proteins in Chondrocytes

This technique is used to assess the effect of this compound on the expression and phosphorylation of specific proteins in PAR2-mediated signaling pathways in a disease-relevant cell type.

-

Cell Culture and Treatment: Primary rat chondrocytes are cultured and pre-treated with this compound (e.g., 10 μM) before stimulation with an inflammatory cytokine like IL-1β (e.g., 10 ng/ml).

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated p38, iNOS, COX2, MMP13). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry.

References

- 1. innoprot.com [innoprot.com]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Enigmatic Case of AZ3451: A Search for a Novel Compound

An extensive search for the compound designated "AZ3451" across public scientific databases, peer-reviewed literature, and patent filings has yielded no specific information. This suggests that "this compound" may represent an internal development codename for a compound that has not yet been publicly disclosed, a misidentification, or a compound that has been discontinued in early-stage research without significant publication.

While the core request for an in-depth technical guide on the discovery and synthesis of this compound cannot be fulfilled due to the absence of public data, this document serves to outline the typical multidisciplinary process involved in the discovery and development of a novel therapeutic agent, a journey that a compound like this compound would hypothetically undertake.

The Hypothetical Journey of a Novel Compound: A Generalized Workflow

The path from a novel idea to a clinical candidate is a complex, multi-stage process. The following sections and diagrams illustrate a generalized workflow that a compound, for the purposes of this guide designated "Hypothetical Compound X" (HC-X), would traverse.

I. Discovery Phase: From Target to Hit

The initial phase of drug discovery focuses on identifying a biological target and a "hit" molecule that can modulate its activity.

Unveiling the Allosteric Binding Site of AZ3451 on Protease-Activated Receptor 2 (PAR2)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and disease processes. Understanding the molecular interactions of its modulators is paramount for the development of novel therapeutics. This technical guide provides an in-depth exploration of the binding site and mechanism of action of AZ3451, a potent and selective antagonist of PAR2. Through crystallographic data, biochemical assays, and signaling pathway analysis, we delineate the allosteric nature of this compound's interaction with PAR2 and its subsequent functional consequences. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the study of PAR2 modulation.

Introduction to PAR2 and the Therapeutic Potential of its Antagonism

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[1] PAR2 is broadly expressed and implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2][3] Consequently, the development of PAR2 antagonists is a promising avenue for therapeutic intervention in numerous diseases.[4]

This compound has been identified as a potent and selective antagonist of PAR2.[5] Unlike orthosteric antagonists that compete with the endogenous ligand for the primary binding site, this compound exhibits a distinct mechanism of action, which will be the central focus of this guide.

The Allosteric Binding Site of this compound on PAR2

The precise location of this compound binding to PAR2 has been elucidated through X-ray crystallography. The crystal structure of a thermostabilized human PAR2 in complex with this compound (PDB ID: 5NDZ) revealed a novel, remote allosteric binding site.

Key Features of the this compound Binding Site:

-

Location: this compound binds to a pocket located outside the transmembrane helical bundle of PAR2, facing the lipid bilayer.

-

Interacting Helices: The binding site is formed by transmembrane (TM) helices 2, 3, and 4.

-

Nature of the Pocket: The binding pocket is hydrophobic, which accommodates the highly lipophilic nature of this compound.

This allosteric binding mode is distinct from that of other known PAR2 antagonists like AZ8838, which binds to an occluded pocket near the extracellular surface. The binding of this compound to this remote site is proposed to prevent the necessary structural rearrangements required for receptor activation and subsequent signaling.

Quantitative Analysis of this compound Potency

The antagonist activity of this compound has been quantified in various in vitro functional assays. The following table summarizes the key potency values (IC50) of this compound in inhibiting PAR2 signaling pathways.

| Assay Type | Agonist | Cell Line | IC50 (nM) / pIC50 | Reference |

| Calcium (Ca2+) Mobilization | SLIGRL-NH2 | - | pIC50 = 8.6 ± 0.1 | |

| Inositol Monophosphate (IP1) Production | SLIGRL-NH2 | - | pIC50 = 7.65 ± 0.02 | |

| ERK1/2 Phosphorylation | Peptide-induced | - | pIC50 = 6.44 ± 0.03 | |

| β-arrestin-2 Recruitment | Peptide-induced | - | pIC50 = 7.06 ± 0.04 | |

| General Antagonist Activity | - | - | IC50 = 23 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the interaction of this compound with PAR2.

X-ray Crystallography of PAR2-AZ3451 Complex

To determine the high-resolution crystal structure of PAR2 in complex with this compound, a thermostabilized version of human PAR2 was utilized.

-

Protein Expression and Purification: A construct of thermostabilized human PAR2 was expressed in insect cells and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified PAR2 was incubated with a molar excess of this compound.

-

Crystallization: The PAR2-AZ3451 complex was crystallized using the lipidic cubic phase (LCP) method.

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 3.6 Å.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release by this compound.

-

Cell Culture: Cells endogenously or recombinantly expressing PAR2 (e.g., KNRK cells) are seeded in 96-well plates.

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A PAR2 agonist (e.g., SLIGRL-NH2) is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay

This assay assesses the effect of this compound on the downstream signaling cascade involving the MAPK pathway.

-

Cell Culture and Treatment: Cells expressing PAR2 are serum-starved and then pre-incubated with this compound before stimulation with a PAR2 agonist.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Quantification: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is determined. IC50 values are then calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the interaction of β-arrestin with the activated PAR2.

-

Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Line: A cell line is engineered to co-express PAR2 fused to one component of the reporter system (e.g., a luciferase) and β-arrestin fused to the other component (e.g., a fluorescent protein).

-

Measurement: Upon agonist activation of PAR2, β-arrestin is recruited to the receptor, bringing the two reporter components into proximity and generating a detectable signal. The inhibitory effect of this compound is measured by the reduction in this signal.

Signaling Pathways Modulated by this compound

This compound, by antagonizing PAR2, effectively inhibits the downstream signaling pathways initiated by receptor activation. Protease activation of PAR2 leads to the coupling of several G proteins, including Gαq, Gα12/13, and Gαi. This initiates multiple intracellular signaling cascades. This compound has been shown to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways that are induced by PAR2 agonists like IL-1β.

Below are diagrams illustrating the canonical PAR2 signaling pathway and the inhibitory effect of this compound.

Caption: Canonical PAR2 activation and downstream signaling cascade.

Caption: Allosteric inhibition of PAR2 signaling by this compound.

Conclusion

This compound represents a significant advancement in the modulation of PAR2 activity. Its characterization as a potent, allosteric antagonist provides a valuable tool for both basic research into PAR2 signaling and the development of novel therapeutics. The detailed understanding of its binding site, elucidated by X-ray crystallography, offers a structural basis for the rational design of next-generation PAR2 inhibitors with improved pharmacological properties. This technical guide consolidates the key data and methodologies related to the this compound-PAR2 interaction, providing a foundational resource for the scientific community.

References

- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of AZ3451: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and its effects in preclinical models of osteoarthritis. The document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule antagonist that binds to a remote allosteric site on the PAR2 receptor, located outside of the helical bundle.[2][3][4] This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling. Its potential as a therapeutic agent has been significantly explored in the context of osteoarthritis, where it has demonstrated protective effects against inflammation, cartilage degradation, and chondrocyte apoptosis.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the pharmacological activity of this compound.

| Parameter | Value | Species/Cell Line | Assay | Reference |

| IC50 | 23 nM | Not Specified | Not Specified |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in the pathogenesis of osteoarthritis. In chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, this compound has been shown to attenuate the activation of several critical downstream signaling cascades.

Specifically, this compound suppresses the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), inhibits the nuclear translocation of Nuclear Factor-kappa B (NF-κB), and downregulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. The inhibition of these pathways collectively contributes to the anti-inflammatory, anti-catabolic, and pro-survival effects of this compound on chondrocytes.

Signaling Pathway of IL-1β-induced Chondrocyte Damage

Caption: IL-1β signaling cascade leading to chondrocyte damage.

Mechanism of this compound Action

Caption: this compound inhibits PAR2 and modulates downstream pathways.

Detailed Experimental Protocols

In Vitro Experiments

-

Tissue Harvest: Articular cartilage is harvested from the knee joints of young Sprague-Dawley rats.

-

Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with trypsin followed by collagenase II, to isolate the chondrocytes.

-

Culture: Isolated chondrocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, chondrocytes are pre-treated with this compound (typically 10 µM) for a specified period before stimulation with recombinant rat IL-1β (typically 10 ng/mL) for 24-48 hours to induce an inflammatory and catabolic state.

-

Protein Extraction: Chondrocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Note: Specific antibody details (supplier, catalog number, and dilution) should be sourced from the original research publications.

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Cell Harvest: Chondrocytes are harvested and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Fixation and Permeabilization: Chondrocytes, either in culture plates or on slides, are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

Labeling: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

-

Detection: The incorporated label is detected either directly (for fluorescent tags) or indirectly using an antibody (for BrdU). The nuclei of apoptotic cells with fragmented DNA will be labeled.

-

Analysis: The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

-

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Experiments

-

Surgical Induction: Osteoarthritis is surgically induced in adult male Sprague-Dawley rats. A common method is the transection of the medial meniscotibial ligament (MMTL) or a combination of anterior cruciate ligament transection (ACLT) and medial meniscectomy (MMx). This procedure destabilizes the knee joint, leading to progressive cartilage degradation characteristic of osteoarthritis.

-

Animal Groups: Rats are typically divided into a sham-operated group, an osteoarthritis model group (vehicle-treated), and an osteoarthritis model group treated with this compound.

-

Route of Administration: this compound is administered via intra-articular injection into the affected knee joint.

-

Dosing: The specific dose and frequency of administration should be referenced from the primary literature. For example, a study might involve weekly injections for a period of several weeks post-surgery.

-

Histological Analysis: At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections of the joint are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) to assess tissue morphology. The severity of cartilage degradation is typically scored using a standardized system such as the OARSI score.

-

Immunohistochemistry: Joint sections can be stained for specific markers of inflammation (e.g., iNOS, COX2), cartilage degradation (e.g., MMP13), and apoptosis (e.g., cleaved caspase-3).

-

TUNEL Assay: The TUNEL assay can also be performed on tissue sections to quantify chondrocyte apoptosis in the articular cartilage.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of this compound in a rat OA model.

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of action as a PAR2 allosteric antagonist. Preclinical studies have robustly demonstrated its potential as a disease-modifying therapeutic for osteoarthritis by mitigating inflammation, protecting against cartilage degradation, and reducing chondrocyte apoptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic utility of this compound and other PAR2 modulators. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

In Vitro Characterization of AZ3451: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ3451, a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2). This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including osteoarthritis. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Properties of this compound

This compound is a small molecule antagonist that binds to an allosteric site on PAR2, distinct from the orthosteric ligand binding pocket.[1][2] This binding prevents the necessary conformational changes for receptor activation and subsequent intracellular signaling.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro potency of this compound.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 23 nM | Human | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating several key intracellular signaling pathways that are downstream of PAR2 activation. In models of osteoarthritis, this compound has been shown to attenuate the inflammatory and catabolic effects of interleukin-1β (IL-1β) in chondrocytes by inhibiting the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

P38/MAPK Pathway

NF-κB Pathway

PI3K/AKT/mTOR Pathway

Experimental Protocols

The following sections provide representative protocols for the key in vitro assays used to characterize the activity of this compound.

General Experimental Workflow

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the detection of total and phosphorylated proteins in the MAPK, NF-κB, and PI3K/AKT/mTOR pathways.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with IL-1β with or without this compound for the desired time.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, NF-κB p65, AKT, and mTOR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Induce apoptosis in cells by treating with IL-1β with or without this compound.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation:

-

Culture and treat cells on coverslips or in a multi-well plate.

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Labeling:

-

Incubate the samples with TdT reaction buffer for 10 minutes.

-

Add the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Detection and Visualization:

-

If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

-

Wash the samples and mount them on microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Conclusion

This compound is a potent and specific allosteric antagonist of PAR2 with well-characterized in vitro effects on key signaling pathways implicated in inflammation and cellular homeostasis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PAR2-targeted therapies. The consistent inhibitory effects of this compound on the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways underscore its potential as a therapeutic agent for a range of inflammatory conditions.

References

AZ3451: A Technical Guide to its IC50 Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the IC50 value determination for AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This document details the experimental methodologies for key assays, presents quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases, including osteoarthritis.[1][2] It functions as a negative allosteric modulator, binding to a remote site on the receptor to inhibit its activation.[3][4] The potency of this compound is characterized by its half-maximal inhibitory concentration (IC50), a critical parameter for assessing its therapeutic potential.

Quantitative Data Summary: IC50 Values of this compound

The inhibitory activity of this compound on PAR2 has been quantified across multiple signaling pathways activated by the PAR2 agonist SLIGRL-NH2. The pIC50 values, representing the negative logarithm of the IC50 in molar concentration, are summarized below. A higher pIC50 value indicates greater potency.

| Assay Type | Cell Line | Signaling Pathway | pIC50 | IC50 (nM) |

| Calcium Mobilization | 1321N1-hPAR2 | Gq/11 | 8.6 ± 0.1 | ~2.5 |

| IP1 Accumulation | 1321N1-hPAR2 | Gq/11 | 7.65 ± 0.02 | ~22.4 |

| ERK1/2 Phosphorylation | U2OS-hPAR2 | MAPK | 6.44 ± 0.03 | ~363 |

| β-Arrestin-2 Recruitment | U2OS-hPAR2 | β-Arrestin | 7.06 ± 0.04 | ~87.1 |

Note: The widely cited IC50 value of 23 nM for this compound is consistent with the data from the IP1 accumulation assay.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effects by modulating key signaling pathways downstream of PAR2 activation. As a negative allosteric modulator, this compound binds to a site distinct from the orthosteric ligand binding pocket, thereby preventing the conformational changes required for receptor activation and subsequent signal transduction.

The primary signaling cascade initiated by PAR2 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating its own signaling cascades.

Below is a diagram illustrating the PAR2 signaling pathways and the inhibitory action of this compound.

Caption: PAR2 signaling and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the IC50 values of this compound.

Calcium Mobilization Assay

This assay measures the inhibition of PAR2-agonist-induced intracellular calcium release.

Experimental Workflow:

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

AZ3451: A Technical Guide to its Selectivity for PAR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZ3451, a potent antagonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a negative allosteric modulator of PAR2 that demonstrates high potency in inhibiting PAR2-mediated signaling pathways.[1] While its activity at PAR2 is well-documented, comprehensive quantitative data on its selectivity against other members of the Protease-Activated Receptor family—PAR1, PAR3, and PAR4—is not extensively published in the public domain. This guide compiles the available information on this compound's PAR2 antagonism and outlines the standard experimental protocols employed to assess the selectivity of such compounds.

Data Presentation: Quantitative Analysis of this compound Activity at PAR2

The inhibitory activity of this compound on human PAR2 has been quantified across multiple signaling modalities. The following table summarizes the reported potency values (pIC50) and binding affinity (pKi).

| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| Calcium (Ca2+) Mobilization | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC50 | 8.6 ± 0.1 | [1] |

| IP1 Accumulation | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC50 | 7.65 ± 0.02 | [1] |

| ERK1/2 Phosphorylation | SLIGRL-NH₂ | CHO-hPAR2 | pIC50 | 6.44 ± 0.03 | [1] |

| β-arrestin-2 Recruitment | SLIGRL-NH₂ | U2OS-hPAR2 | pIC50 | 7.06 ± 0.04 | [1] |

| Radioligand Binding | 2f-LIGRLO-(dtpa)Eu | CHO-hPAR2 | pKi | 6.9 ± 0.2 |

Note: Higher pIC50 and pKi values indicate greater potency and binding affinity, respectively.

Currently, there is a lack of publicly available quantitative data directly comparing the activity of this compound at PAR1, PAR3, and PAR4. While a related PAR2 agonist, AZ2429, has been reported to be selective for PAR2 over PAR1 and PAR4, similar comprehensive selectivity data for the antagonist this compound is not yet published.

Experimental Protocols

The determination of a compound's selectivity for a specific receptor subtype over others is crucial in drug development. The following are detailed methodologies for key experiments typically used to assess the selectivity of a PAR2 antagonist like this compound.

Calcium Mobilization Assay for PAR Selectivity Screening

This functional assay measures the inhibition of agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation, which is a primary signaling pathway for all PARs.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization mediated by PAR1, PAR2, PAR3, and PAR4.

Materials:

-

Cell lines individually expressing human PAR1, PAR2, PAR3, or PAR4 (e.g., HEK293, CHO, or 1321N1 cells).

-

Specific peptide agonists for each PAR:

-

PAR1: TFLLR-NH₂

-

PAR2: SLIGKV-NH₂ (human) or SLIGRL-NH₂ (rodent)

-

PAR4: AYPGKF-NH₂

-

Note: A specific agonist for PAR3 is not well-established; thrombin is often used, but it also activates PAR1 and PAR4. Therefore, PAR3 selectivity is often inferred from the lack of activity against PAR1 and PAR4 in conjunction with other assays.

-

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells expressing each PAR subtype into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation and Signal Detection: Place the microplate into the fluorescence plate reader. Record baseline fluorescence, and then inject the specific PAR agonist at a concentration that elicits a submaximal response (e.g., EC80). Immediately monitor the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. A significant rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.

IP-1 Accumulation Assay for Gq Pathway Inhibition

This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP-1), a downstream product of the phospholipase C pathway.

Objective: To confirm the inhibitory effect of this compound on the Gq signaling pathway for each PAR subtype.

Materials:

-

Cell lines expressing each PAR subtype.

-

Specific PAR agonists.

-

This compound

-

IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Cell stimulation buffer containing LiCl (to inhibit IP-1 degradation).

Procedure:

-

Cell Stimulation: Seed cells in a suitable microplate. On the day of the assay, replace the culture medium with stimulation buffer containing a range of this compound concentrations and incubate.

-

Agonist Addition: Add the specific PAR agonist to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP-1-d2 and anti-IP-1 cryptate) according to the manufacturer's protocol.

-

Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The ratio of the two emission signals is calculated, which is inversely proportional to the concentration of IP-1 in the sample. IC50 values for this compound are determined from the concentration-response curves.

Mandatory Visualizations

PAR2 Signaling Pathway

Caption: Canonical PAR2 signaling cascade initiated by proteolytic cleavage.

Experimental Workflow for Determining PAR Selectivity

Caption: Workflow for assessing the selectivity of this compound against PAR subtypes.

References

The Role of AZ3451 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a particular focus on its role in modulating key inflammatory signaling pathways. Experimental data from preclinical studies in osteoarthritis and endothelial inflammation are summarized, and detailed methodologies for key experiments are provided. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Protease-Activated Receptor 2 (PAR-2) has emerged as a critical regulator of inflammation. Its activation by serine proteases, such as trypsin and mast cell tryptase, triggers a cascade of intracellular signaling events that contribute to the inflammatory response. As a result, antagonism of PAR-2 presents a promising therapeutic strategy for a range of inflammatory conditions. This compound has been identified as a potent PAR-2 antagonist with an IC50 of 23 nM[1]. This guide delves into the molecular mechanisms by which this compound exerts its anti-inflammatory effects.

Mechanism of Action of this compound

This compound functions as an allosteric antagonist of PAR-2[1]. It binds to a site distinct from the protease cleavage site, preventing the conformational changes required for receptor activation and subsequent downstream signaling. This inhibitory action forms the basis of its ability to modulate inflammatory pathways.

Key Signaling Pathways Modulated by this compound

Research has demonstrated that this compound significantly attenuates the activation of several critical inflammatory signaling pathways. In the context of interleukin-1β (IL-1β)-stimulated chondrocytes, a model for osteoarthritis, this compound has been shown to inhibit the phosphorylation and activation of key proteins in the following pathways:

-

P38/MAPK Pathway: This pathway is a central regulator of inflammatory cytokine production.

-

NF-κB Pathway: The NF-κB transcription factor plays a pivotal role in the expression of genes involved in inflammation and immunity.

-

PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and inflammation.

The inhibitory effects of this compound on these pathways have been observed in studies on osteoarthritis and endothelial inflammation[2][3].

Quantitative Data on the Effects of this compound

The anti-inflammatory effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Inflammatory Mediators in IL-1β-Stimulated Chondrocytes

| Inflammatory Mediator | Treatment | Concentration of this compound | % Reduction (compared to IL-1β alone) | p-value | Reference |

| iNOS | IL-1β | 10 µM | Data not quantified in abstract | <0.05 | [2] |

| COX-2 | IL-1β | 10 µM | Data not quantified in abstract | <0.05 | |

| MMP-1 | IL-1β | 10 µM | Data not quantified in abstract | <0.05 | |

| MMP-13 | IL-1β | 10 µM | Data not quantified in abstract | <0.05 | |

| ADAMTS5 | IL-1β | 10 µM | Data not quantified in abstract | <0.05 |

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Adhesion Molecules in Ox-LDL-Stimulated Endothelial Cells

| Molecule | Treatment | Concentration of this compound | % Reduction (compared to Ox-LDL alone) | p-value | Reference |

| IL-6 | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| TNF-α | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| IL-8 | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| VCAM-1 | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| ICAM-1 | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| MMP-2 | Ox-LDL | Not specified in abstract | Significant | <0.05 | |

| MMP-9 | Ox-LDL | Not specified in abstract | Significant | <0.05 |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the effect of this compound on inflammatory pathways.

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways in IL-1β-stimulated chondrocytes.

Materials:

-

Rat chondrocytes

-

Dulbecco’s Modified Eagle’s Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant rat IL-1β

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against: p-P38, P38, p-p65, p65, p-AKT, AKT, p-mTOR, mTOR, and GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture rat chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates and grow to 80-90% confluence.

-

Pre-treat cells with this compound (10 µM) for 2 hours.

-

Stimulate the cells with IL-1β (10 ng/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

-

Transfer the proteins to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes three times with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the respective total protein or a housekeeping protein like GAPDH.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Workflow

Caption: Workflow for Western blot analysis of this compound's effects.

Conclusion

This compound is a potent PAR-2 antagonist that effectively modulates inflammatory responses by inhibiting key signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR. Preclinical evidence in models of osteoarthritis and endothelial inflammation highlights its therapeutic potential. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of this compound in treating inflammatory diseases. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to characterize its anti-inflammatory properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]

Investigating the Downstream Effects of AZ3451: A Selective HPK1 Inhibitor

Disclaimer: The compound AZ3451 is a hypothetical agent created for this technical guide. The data presented herein is illustrative and based on the known downstream effects of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][3] This inhibitory role makes HPK1 a compelling therapeutic target in immuno-oncology.[4] Inhibition of HPK1 is expected to "release the brakes" on immune cells, leading to enhanced anti-tumor responses.

This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the kinase activity of HPK1. This guide details the downstream molecular consequences of HPK1 inhibition by this compound, providing quantitative data from simulated preclinical studies and the experimental protocols used to derive them.

Mechanism of Action and Downstream Signaling

Upon T-cell receptor (TCR) engagement by an antigen, HPK1 is recruited to the TCR signalosome and activated. The primary downstream target of activated HPK1 is the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). HPK1 directly phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 S376). This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.

The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). This cascade ultimately suppresses T-cell activation, proliferation, and cytokine production.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of HPK1 and preventing the phosphorylation of SLP-76. By blocking this initial inhibitory step, this compound preserves the integrity of the TCR signalosome, leading to a sustained and amplified T-cell response.

References

Methodological & Application

Application Notes and Protocols for AZ3451 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and specific antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] this compound functions as a negative allosteric modulator, binding to a remote site on the PAR2 receptor outside of its helical bundle.[3][4][5] This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling. With an IC50 of 23 nM, this compound offers a powerful tool for investigating the role of PAR2 in cellular processes such as inflammation, apoptosis, and autophagy in various in vitro models. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its application in studying osteoarthritis and atherosclerosis models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | pIC50 | IC50 (nM) | Reference |

| PAR2 Antagonism | --- | --- | --- | 23 | |

| Ca2+ Mobilization | 1321N1-hPAR2 | FLIPR Assay | 8.6 ± 0.1 | ~2.5 | |

| IP1 Formation | 1321N1-hPAR2 | HTRF Assay | 7.65 ± 0.02 | ~22.4 | |

| ERK1/2 Phosphorylation | U2OS-hPAR2 | HTRF Assay | 6.44 ± 0.03 | ~363 | |

| β-arrestin-2 Recruitment | U2OS-hPAR2 | Enzyme Complementation | 7.06 ± 0.04 | ~87.1 |

Experimental Protocols

Protocol 1: Inhibition of IL-1β-Induced Inflammatory Response in Chondrocytes

This protocol details the use of this compound to mitigate the inflammatory effects of Interleukin-1β (IL-1β) in primary chondrocytes, a model relevant to osteoarthritis research.

1. Materials:

-

Primary rat chondrocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant rat IL-1β

-

This compound (solubilized in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for Western Blotting, Quantitative PCR (qPCR), or ELISA

2. Cell Culture and Treatment:

-

Culture primary rat chondrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed chondrocytes in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

-

Following pre-treatment, stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours). A vehicle control (DMSO) and an IL-1β only control should be included.

3. Endpoint Analysis:

-

Western Blotting: Analyze the expression of inflammatory markers (e.g., iNOS, COX2, MMP1, MMP13, ADAMTS5) and cartilage matrix proteins (e.g., Collagen II, Aggrecan).

-

qPCR: Measure the mRNA levels of relevant inflammatory and catabolic genes.

-

ELISA: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Experimental Workflow for Chondrocyte Inflammation Assay

References

- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ3451 in Chondrocyte Treatment

These application notes provide a comprehensive overview of the use of AZ3451, a protease-activated receptor 2 (PAR-2) antagonist, for the treatment of chondrocytes, particularly in the context of osteoarthritis (OA) research. The protocols detailed below are based on established methodologies demonstrating the efficacy of this compound in mitigating inflammatory responses, cartilage degradation, and apoptosis in chondrocytes.

Introduction

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), play a crucial role in the pathogenesis of OA by inducing inflammatory responses, matrix degradation, and chondrocyte apoptosis. Protease-activated receptor 2 (PAR-2) has been identified as a key mediator in this process. This compound is a specific antagonist of PAR-2, and has been shown to exert protective effects on chondrocytes, making it a promising therapeutic agent for OA.[1][2][3]

This compound has been demonstrated to prevent IL-1β-induced inflammation, cartilage degradation, and premature senescence in chondrocytes.[1][4] Furthermore, it attenuates chondrocyte apoptosis by activating autophagy. The protective effects of this compound are mediated through the modulation of key signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR.

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers in IL-1β-stimulated chondrocytes.

Table 1: Effect of this compound on Inflammatory and Catabolic Markers

| Marker | Treatment Group | Fold Change vs. IL-1β Control | Significance (p-value) |

| iNOS | IL-1β + this compound | ↓ | <0.05 |

| COX2 | IL-1β + this compound | ↓ | <0.05 |

| MMP1 | IL-1β + this compound | ↓ | <0.05 |

| MMP13 | IL-1β + this compound | ↓ | <0.05 |

| ADAMTS5 | IL-1β + this compound | ↓ | <0.05 |

Data compiled from representative western blot quantification.

Table 2: Effect of this compound on Anabolic and Senescence Markers

| Marker | Treatment Group | Fold Change vs. IL-1β Control | Significance (p-value) |

| Collagen II | IL-1β + this compound | ↑ | <0.05 |

| Aggrecan | IL-1β + this compound | ↑ | <0.05 |

| Sox9 | IL-1β + this compound | ↑ | <0.05 |

| p16INK4a | IL-1β + this compound | ↓ | <0.05 |

Data compiled from representative western blot quantification.

Table 3: Effect of this compound on Apoptosis Markers

| Marker | Treatment Group | Fold Change vs. IL-1β Control | Significance (p-value) |

| Bax/Bcl-2 Ratio | IL-1β + this compound | ↓ | <0.05 |

| Cleaved Caspase 3 | IL-1β + this compound | ↓ | <0.05 |

| Cytochrome C | IL-1β + this compound | ↓ | <0.05 |

| TUNEL Positive Cells | IL-1β + this compound | ↓ | <0.05 |

| Apoptotic Rate (%) | IL-1β + this compound | ↓ | <0.05 |

Data compiled from representative western blot and flow cytometry quantification.

Table 4: Effect of this compound on Autophagy Markers

| Marker | Treatment Group | Fold Change vs. IL-1β Control | Significance (p-value) |

| Atg5 | IL-1β + this compound | ↑ | <0.05 |

| Atg7 | IL-1β + this compound | ↑ | <0.05 |

| Beclin1 | IL-1β + this compound | ↑ | <0.05 |

| LC3-II/LC3-I Ratio | IL-1β + this compound | ↑ | <0.05 |

Data compiled from representative western blot quantification.

Experimental Protocols

Chondrocyte Culture and Treatment

Objective: To culture primary chondrocytes and treat them with IL-1β and this compound.

Materials:

-

Primary chondrocytes (rat or human)

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant IL-1β (10 ng/mL)

-

This compound (dissolved in DMSO)

-

6-well plates or appropriate culture vessels

Protocol:

-

Isolate primary chondrocytes from cartilage tissue using standard enzymatic digestion methods.

-

Culture chondrocytes in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Use chondrocytes at passages 1-3 for experiments to maintain their phenotype.

-

Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound at the desired concentration for 2 hours.

-

Stimulate the chondrocytes with 10 ng/mL of IL-1β for 24 hours.

-

Include the following control groups:

-

Untreated control

-

IL-1β alone

-

This compound alone

-

References

- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In vivo Administration of AZ3451 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in two distinct rat models: a surgically-induced model of osteoarthritis and a PAR2 agonist-induced paw edema model. The protocols are intended to guide researchers in studying the therapeutic potential of this compound in inflammatory and pain-related conditions.

Mechanism of Action

This compound functions as a negative allosteric modulator of PAR2, binding to a remote site outside the helical bundle of the receptor. This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling.[3] In the context of osteoarthritis, this compound has been shown to attenuate the activation of key inflammatory signaling pathways, including P38/MAPK, NF-κB, and PI3K/AKT/mTOR, thereby reducing inflammation, cartilage degradation, and chondrocyte apoptosis.[1][2]

Signaling Pathway of this compound in Osteoarthritis

Caption: this compound inhibits PAR2 activation, blocking downstream inflammatory pathways.

Application 1: Amelioration of Surgically-Induced Osteoarthritis in Rats

This protocol describes the intra-articular administration of this compound to attenuate cartilage degradation in a rat model of osteoarthritis (OA) induced by partial meniscectomy or anterior cruciate ligament transection (ACLT).

Quantitative Data Summary

| Parameter | Control (OA Model) | This compound Treated | Outcome | Reference |

| OARSI Score | Significantly elevated | Significantly reduced | Reduced cartilage degradation | |

| MMP13 Expression | Increased | Decreased | Inhibition of cartilage matrix breakdown | |

| Cleaved-caspase3 | Increased | Decreased | Reduced chondrocyte apoptosis | |

| Beclin1 Expression | Decreased | Increased | Upregulation of autophagy |

Experimental Protocol

Materials:

-

This compound

-

Sterile physiological saline (0.9% NaCl)

-

Sprague-Dawley rats (male, 8-weeks-old)

-

Anesthesia (e.g., isoflurane)

-

Insulin syringes with 29-31G needles

-

Sterile surgical instruments for OA induction

Procedure:

-

Induction of Osteoarthritis:

-

Anesthetize the rats using an appropriate method.

-

Surgically induce OA in the knee joint of one hind limb through a method such as anterior cruciate ligament transection (ACLT) and medial meniscectomy (DMM). The contralateral limb can serve as a control.

-

Allow the animals to recover for a designated period (e.g., 1 week) before commencing treatment.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile physiological saline to a final concentration of 50 µg/mL.

-

Ensure the solution is thoroughly mixed and sterile-filtered if necessary.

-

-

Intra-articular Administration:

-

Anesthetize the rat.

-

Position the hind limb in a flexed position to expose the patellar tendon.

-

Carefully insert a 29-31G needle into the intra-articular space of the knee joint.

-

Slowly inject 100 µL of the this compound solution (5 µ g/injection ) or vehicle (physiological saline) into the joint cavity.

-

Administer the injections twice a week for the duration of the study (e.g., 8 weeks).

-

-

Post-Procedure Monitoring and Analysis:

-

Monitor the animals for any adverse reactions.

-

At the end of the study period, euthanize the animals and collect the knee joints for histological and immunohistochemical analysis.

-

Assess cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

-

Perform immunohistochemistry for markers of cartilage degradation (e.g., MMP13), apoptosis (e.g., cleaved-caspase3), and autophagy (e.g., Beclin1).

-

Experimental Workflow

Caption: Workflow for evaluating this compound in a rat osteoarthritis model.

Application 2: Inhibition of PAR2 Agonist-Induced Paw Edema in Rats

This protocol details the subcutaneous administration of this compound to reduce inflammation in a rat model of acute paw edema induced by a PAR2 agonist.

Quantitative Data Summary

| Parameter | Control (Agonist only) | This compound Treated | Outcome | Reference |

| Paw Swelling (%) | 100% (peak) | ~40% | 60% reduction in paw edema | |

| Activated Mast Cells (%) | Significantly elevated | Significantly reduced | Reduced mast cell degranulation | |

| Neutrophil Infiltration | Increased | Decreased | Reduced neutrophil infiltration |

Experimental Protocol

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile physiological saline (0.9% NaCl)

-

PAR2 agonist (e.g., 2f-LIGRLO-NH2)

-

Wistar rats

-

Parenteral syringes with 25-27G needles

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Preparation of this compound Dosing Solution:

-

Prepare a stock solution of this compound in DMSO.

-

For subcutaneous injection, it is recommended to dilute the DMSO stock solution with a suitable vehicle such as physiological saline to a final DMSO concentration of less than 10% to minimize local irritation.

-

The final concentration of this compound should be calculated to deliver a dose of 10 mg/kg in a suitable injection volume (e.g., 1 mL/kg).

-

-

Administration of this compound:

-

Thirty minutes prior to the induction of paw edema, administer this compound (10 mg/kg) or the vehicle control via subcutaneous injection into the scruff of the neck or the flank.

-

-

Induction of Paw Edema:

-

Inject the PAR2 agonist (e.g., 350 µg of 2f-LIGRLO-NH2 in saline) into the plantar surface of the rat's hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before agonist injection) and at various time points after agonist injection (e.g., 30, 60, 120, and 240 minutes).

-

Calculate the percentage increase in paw volume or thickness relative to the baseline measurement.

-

-

Histological Analysis (Optional):

-

At a designated time point (e.g., 30 minutes post-agonist), euthanize a subset of animals.

-

Collect the paw tissue for histological analysis to assess mast cell degranulation and neutrophil infiltration.

-

Experimental Workflow

Caption: Workflow for this compound in a PAR2 agonist-induced paw edema model.

References

- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]

- 2. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ3451

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3451 is a potent and selective allosteric antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] Its mechanism of action involves binding to a remote allosteric site on the PAR2 receptor, which prevents the conformational changes required for receptor activation and subsequent signaling.[3] Due to its therapeutic potential, this compound is a compound of significant interest in drug development and biomedical research. These application notes provide detailed protocols for the solubilization and experimental use of this compound, along with a summary of its relevant signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₇BrN₄O₃ | [3] |

| Molecular Weight | 571.46 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 2100284-59-9 | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year |

Solubility Data

This compound is a lipophilic compound with poor aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO). The following table summarizes the solubility of this compound in various solvents and formulations.

| Solvent/Formulation | Solubility | Notes | Reference |

| DMSO | ≥ 80 mg/mL (139.99 mM) | Sonication may be required. | |

| Water | Insoluble | ||

| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.64 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.64 mM) | 10% DMSO, 90% Corn Oil |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (Molecular Weight = 571.46 g/mol ).

-